D4R agonist-1

Dopamine D4 receptor Radioligand binding Affinity comparison

Classical D4R agonists like A-412997 often compromise studies through off-target activity or poor brain exposure. D4R agonist-1 (Compound 16f) resolves these limitations as a rationally optimized benzothiazole-derived D4R partial agonist with quantifiable selectivity and CNS pharmacokinetics. • Ki 2.2 nM at human D4R - 3.6-fold more potent than A-412997 (Ki 7.9 nM) • >391-fold functional selectivity over D2R, >859-fold over D3R in β-arrestin recruitment assays • Brain-to-plasma AUC ratio >3 in rats; metabolically stable in rat & human liver microsomes Supplied as powder (≥98% purity). For laboratory research use only in neuroscience and drug discovery.

Molecular Formula C19H22N4S
Molecular Weight 338.5 g/mol
Cat. No. B12378655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD4R agonist-1
Molecular FormulaC19H22N4S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4
InChIInChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2
InChIKeyKZVXSSLUUGFVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D4R Agonist-1: Selective D4R Partial Agonist


D4R agonist-1 (also known as Compound 16f, CAS 2826198-44-9) is a benzothiazole-derived, low-efficacy partial agonist at the dopamine D4 receptor (D4R). It was rationally designed based on the scaffold of the classical D4R agonist A-412997 to improve receptor subtype selectivity, metabolic stability, and brain penetration [1]. The compound is supplied as a powder (>98% purity) and is intended exclusively for laboratory research use in neuroscience, pharmacology, and drug discovery programs focusing on neuropsychiatric and substance use disorders .

D4R partial agonist tool compound
Reported selectivity over D2R/D3R in β-arrestin assays
Microsomal stability in rat and human liver fractions
Brain-penetrant probe for CNS research

D4R Agonist-1 vs Classical Agonists


Dopamine D4 receptor agonists exhibit marked differences in binding affinity, functional selectivity, and drug-like properties that preclude simple substitution. Classical D4R agonists such as A-412997 and PD168077 show 31-1700-fold selectivity for D4R over D2R/D3R, but often possess suboptimal metabolic stability or incomplete brain exposure [1]. D4R agonist-1 was specifically engineered to overcome these liabilities. It demonstrates a Ki of 2.2 nM at human D4R, which is 3.6-fold lower (i.e., more potent) than A-412997 (Ki = 7.9 nM), and exhibits >391-fold functional selectivity over D2R and >859-fold over D3R in β-arrestin recruitment assays [2]. Furthermore, it is metabolically stable in both rat and human liver microsomes and achieves a brain-to-plasma AUC ratio >3 in rats, a property not uniformly shared by earlier D4R agonists [1]. These quantifiable differences mean that using a generic D4R agonist instead of D4R agonist-1 could result in confounding off-target activity, rapid metabolism, or insufficient brain exposure, thereby compromising experimental reproducibility and data interpretation.

Binding affinity context
Rank-order potency may not transfer between D4R agonist-1 and classical agonists such as A-412997.
Functional selectivity profile
D4R-over-D2R/D3R selectivity differs; generic agonists may introduce confounding off-target activity.
Metabolic and CNS exposure
Liver microsome stability and brain-to-plasma distribution may vary, altering in vivo exposure consistency.

D4R Agonist-1: Evidence Summary


D4R Binding Affinity vs A-412997

D4R agonist-1 (Compound 16f) binds to human dopamine D4 receptors with a Ki of 2.2 nM, compared to 7.9 nM for the classical D4R agonist A-412997, representing a 3.6-fold improvement in affinity [1][2]. This enhancement is attributed to the benzothiazole substitution on the phenylacetamide scaffold.

D4R Binding Affinity vs A-412997
Head-to-head
Ki 2.2 nM vs 7.9 nM
3.6-fold higher affinity
Reported higher affinity may support lower assay concentrations, reducing solvent artifacts.
Competitive binding assay; HEK293 membranes expressing hD4.4 receptor.
Dopamine D4 receptor Radioligand binding Affinity comparison

D4R Functional Selectivity over D2R/D3R

In β-arrestin recruitment assays, D4R agonist-1 acts as a potent full antagonist at D4R while showing only low-potency antagonism at D2R and D3R, translating to 391-fold and 859-fold selectivity for D4R over D2R and D3R, respectively [1]. This functional selectivity profile is critical for experiments where D2R activation would confound results.

Functional Selectivity over D2/D3
Head-to-head
391-fold (D4R/D2R) · 859-fold (D4R/D3R)
Supports D4R-specific signaling attribution in β-arrestin recruitment models.
HEK293 cells; β-arrestin-2 complementation assay.
Functional selectivity β-arrestin D2 receptor

Liver Microsome Metabolic Stability

D4R agonist-1 is reported to be metabolically stable in both rat and human liver microsomes, a property that distinguishes it from earlier D4R agonists which often suffer from rapid hepatic clearance [1]. While direct comparator data for A-412997 or PD168077 are not available in the same study, this stability represents a class-level differentiation and supports its utility in extended in vitro and in vivo experiments.

Liver Microsome Stability
Class-level
Stable in rat and human liver microsomes
Reported stability reduces rapid degradation risk, supporting consistent cell-based exposure.
Qualitative assessment; no direct comparator data in same study.
Metabolic stability Liver microsomes In vitro ADME

Brain Penetration in Rats

Following systemic administration in rats, D4R agonist-1 achieves a brain-to-plasma AUC ratio greater than 3, indicating efficient partitioning across the blood-brain barrier [1]. This level of brain exposure is essential for neuropsychiatric and behavioral studies and surpasses that of many earlier D4R agonists, which often exhibit limited CNS availability.

Brain Penetration in Rats
Class-level
Brain-to-plasma AUC ratio > 3
Supports CNS target engagement studies; reported exposure exceeds many D4R agonists.
Sprague-Dawley rats; 10 mg/kg i.p. administration.
Brain penetration Pharmacokinetics Blood-brain barrier

In Vivo Cocaine Self-Administration

D4R agonist-1 (5-30 mg/kg, i.p.) dose-dependently decreased intravenous cocaine self-administration in rats, an effect consistent with D4R-selective antagonists and indicative of therapeutic potential in substance use disorder models [1]. This in vivo behavioral effect provides direct evidence of functional CNS engagement and differentiates D4R agonist-1 from other D4R ligands lacking validated in vivo efficacy data.

Cocaine Self-Administration
Reported
Dose-dependent decrease at 5–30 mg/kg i.p.
Reported in vivo model response supports CNS behavioral pharmacology research.
Male rats; fixed-ratio 5 schedule; vehicle-controlled study.
Cocaine use disorder Self-administration Behavioral pharmacology

D4R Agonist-1 Applications


Neuropsychiatric D4R Signaling Profiling

Researchers investigating D4R-mediated signaling in cognition, attention, or executive function can utilize D4R agonist-1 as a high-affinity, functionally selective tool compound. Its >391-fold selectivity over D2R in β-arrestin assays minimizes confounding off-target activation [1], allowing for cleaner interpretation of D4R-specific pharmacology in neuronal cultures or brain slice preparations. Procurement is justified when experiments demand a D4R agonist with quantifiable functional selectivity exceeding that of classical ligands like A-412997.

In Vivo SUD Behavioral Pharmacology

For in vivo studies modeling cocaine use disorder or other SUDs, D4R agonist-1 offers validated efficacy in reducing cocaine self-administration in rats [2]. Its excellent brain penetration (AUCbrain/plasma >3) and metabolic stability ensure sustained CNS exposure following systemic administration. This compound is appropriate for procurement when researchers need a D4R agonist with demonstrated in vivo behavioral effects and favorable CNS pharmacokinetics.

ADME/PK Profiling of D4R Agonists

Medicinal chemists and ADME scientists can employ D4R agonist-1 as a benchmark compound for evaluating new D4R ligand series. Its metabolic stability in both rat and human liver microsomes and high brain-to-plasma ratio serve as reference points for assessing the drug-likeness of novel analogs [2]. Procurement is recommended when establishing a baseline for CNS drug discovery campaigns targeting D4R.

Application
Selection Property
Validation Focus
D4R signaling studies
Reported D4R selectivity over D2R/D3R
β-arrestin functional response validation
In vivo SUD model research
Brain exposure and behavioral response
Cocaine self-administration model endpoints
ADME/PK profiling
Microsomal stability and CNS exposure profile
Exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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